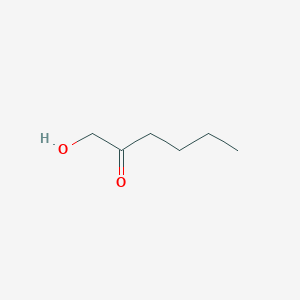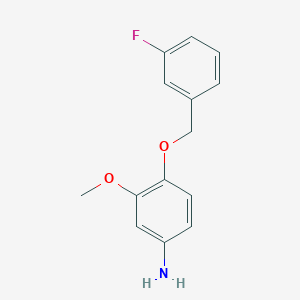
1-hydroxyhexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxyhexan-2-one is an organic compound with the molecular formula C6H12O2. It is a type of hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its molecular structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-hydroxyhexan-2-one can be synthesized through several methods. One common approach involves the selective reduction of 2-hexanone using specific reducing agents. Another method includes the biocatalytic reduction of diketones, such as 2,3-hexanedione, using enzymes like butanediol dehydrogenase .
Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenolysis of cellulose using catalysts like Ni@NC combined with H3PO4. This method allows for the efficient conversion of cellulose into this compound and other valuable products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-hydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 2-hexanone or hexanoic acid.
Reduction: Formation of 1,2-hexanediol.
Substitution: Formation of 2-chlorohexanone.
Wissenschaftliche Forschungsanwendungen
1-hydroxyhexan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in enzymatic reactions.
Wirkmechanismus
The mechanism of action of 1-hydroxyhexan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence the activity of enzymes and other proteins, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
1-hydroxyhexan-2-one can be compared with other similar compounds, such as:
2-Hydroxy-2-hexanone: Similar structure but with the hydroxyl group on the second carbon.
1-Hydroxy-2-pentanone: Shorter carbon chain but similar functional groups.
2-Hydroxy-3-hexanone: Hydroxyl group on the third carbon, leading to different chemical properties.
Uniqueness: this compound is unique due to its specific placement of the hydroxyl and ketone groups, which confer distinct reactivity and applications compared to its analogs .
Eigenschaften
Molekularformel |
C6H12O2 |
|---|---|
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
1-hydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-6(8)5-7/h7H,2-5H2,1H3 |
InChI-Schlüssel |
FDJJNIXWMAWMBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(7-Azabicyclo[2.2.1]heptan-7-yl)(5,6-dichloropyridin-3-yl)methanone](/img/structure/B8668830.png)

![[3-(4-Chlorophenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B8668839.png)




![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B8668863.png)


